Benzenesulfonic acid, tetradecyl-, sodium salt

Description

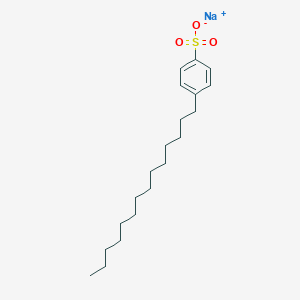

Benzenesulfonic acid, tetradecyl-, sodium salt (CAS 28348-61-0), also known as sodium tetradecylbenzenesulfonate, is an anionic surfactant with the molecular formula C₂₀H₃₄O₃S·Na and a molecular weight of 376.53 g/mol . Structurally, it consists of a benzenesulfonic acid group substituted with a linear tetradecyl (C₁₄) alkyl chain, neutralized by a sodium counterion. This compound is widely used in industrial applications, including detergents, emulsifiers, and as an additive in gas hydrate formation for energy storage . Its surfactant properties arise from its amphiphilic nature, enabling it to reduce surface tension and stabilize emulsions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-tetradecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;/h15-18H,2-14H2,1H3,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCMKOHVMSHWKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041650 | |

| Record name | 4-Myristylbenzenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797-33-7, 28348-61-0 | |

| Record name | Sodium 4-tetradecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tetradecylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028348610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-tetradecyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, tetradecyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Myristylbenzenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-tetradecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium tetradecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TETRADECYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y7417O93Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Parameters

Key parameters influencing sulfonation efficiency include:

-

Temperature : Maintained at 50–70°C to balance reaction rate and side-product formation.

-

Oleum Concentration : A 10–30% SO<sub>3</sub> concentration in sulfuric acid ensures sufficient sulfonation activity.

-

Water Content : Controlled addition of 1–3 wt% water moderates the reactivity of oleum, preventing over-sulfonation.

-

Reaction Time : 0.5–1 hour under continuous agitation ensures complete conversion.

The reaction mechanism proceeds through the generation of a reactive sulfur trioxide complex , which attacks the benzene ring’s electron-rich para position, forming tetradecylbenzenesulfonic acid.

Neutralization with Sodium Hydroxide

The sulfonic acid intermediate is neutralized with sodium hydroxide to produce the water-soluble sodium salt.

pH Control and Temperature Optimization

-

Temperature Range : 35–70°C facilitates rapid mixing and minimizes viscosity-related challenges.

-

pH Adjustment : Sodium hydroxide is added incrementally until the solution reaches pH 8–9 , ensuring complete neutralization without degrading the alkyl chain.

-

Stoichiometry : A 1:1 molar ratio of sulfonic acid to NaOH is critical to avoid excess alkali, which could hydrolyze the surfactant.

Industrial-Scale Production Techniques

Large-scale synthesis employs batch reactors with optimized heat transfer and mixing systems. A representative industrial protocol involves:

-

Sulfonation Reactor : Tetradecylbenzene and oleum are fed into a jacketed reactor at 60°C for 45 minutes.

-

Quenching : The sulfonic acid mixture is quenched with water to terminate the reaction.

-

Neutralization Tank : NaOH solution (20–30 wt%) is added under controlled cooling to maintain 50°C.

Table 1: Industrial Sulfonation-Neutralization Parameters

| Parameter | Range |

|---|---|

| Sulfonation Temperature | 50–70°C |

| Oleum SO<sub>3</sub> Content | 10–30 wt% |

| Neutralization pH | 8–9 |

| Batch Cycle Time | 2–3 hours |

Purification and Quality Control

Post-synthesis purification ensures removal of unreacted tetradecylbenzene and sulfuric acid residuals. Common methods include:

-

Liquid-Liquid Extraction : The crude product is washed with hexane to extract non-polar impurities.

-

Crystallization : Cooling the neutralized solution induces crystallization of the sodium salt, which is filtered and dried.

Quality control assays include:

-

Titrimetric Analysis : To quantify residual acidity.

-

HPLC : For purity assessment using a C18 column and acetonitrile/water mobile phase.

Comparative Analysis of Synthesis Routes

While the oleum-based method dominates industrial production, alternative approaches such as gaseous SO<sub>3</sub> sulfonation offer advantages in reduced waste generation. However, these methods require specialized equipment and are less cost-effective for large-scale operations .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, tetradecyl-, sodium salt undergoes various chemical reactions typical of aromatic sulfonic acids, including:

Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid group can react with amines to form sulfonamides or with phosphorus pentachloride to form sulfonyl chlorides.

Common Reagents and Conditions

Sulfonation: Sulfur trioxide and fuming sulfuric acid.

Neutralization: Sodium hydroxide.

Formation of Sulfonamides: Amines.

Formation of Sulfonyl Chlorides: Phosphorus pentachloride.

Major Products

Sulfonamides: Formed by reacting with amines.

Sulfonyl Chlorides: Formed by reacting with phosphorus pentachloride.

Esters: Formed by reacting with alcohols.

Scientific Research Applications

Scientific Research Applications

Benzenesulfonic acid, tetradecyl-, sodium salt has been utilized in several research domains:

Chemistry

- Surfactant and Emulsifying Agent: It is primarily used as a surfactant in various chemical reactions due to its ability to reduce surface tension and stabilize emulsions. This property is critical in formulations for detergents and cleaning products .

- Interaction Studies: The compound is valuable for studying interactions between surfactants and active ingredients, enhancing the understanding of formulation stability and performance.

Biology

- Cell Membrane Studies: Its surfactant properties make it suitable for investigating cell membrane dynamics and protein interactions, providing insights into cellular processes.

- Biological Activity: The compound has been studied for its effects on biological systems, particularly in relation to its surfactant characteristics that facilitate solubilization of hydrophobic compounds.

Medicine

- Sclerosing Agent: this compound is investigated for use as a sclerosing agent in medical treatments for varicose veins. It acts by irritating endothelial cells, leading to inflammation and fibrosis, ultimately causing vein obliteration.

- Potential Therapeutic Uses: Ongoing research explores its efficacy and safety profile for various vascular anomalies beyond varicose veins.

Industry

- Detergents and Cleaning Products: Its primary application lies in formulating detergents and cleaning agents due to its excellent surfactant properties .

- Enhanced Oil Recovery: The compound is also employed in surfactant-enhanced oil recovery processes (SEOR), where it helps improve the extraction efficiency of petroleum hydrocarbons from reservoirs .

Case Studies

Case Study 1: Sclerotherapy Applications

Research has demonstrated the effectiveness of this compound as a sclerosing agent in sclerotherapy procedures for varicose veins. Clinical studies indicate significant improvements in patient outcomes with minimal side effects when administered under controlled conditions.

Case Study 2: Enhanced Oil Recovery

In field applications involving surfactant-enhanced oil recovery, studies have shown that using this compound significantly increases the recovery rates of non-aqueous phase liquids (NAPL). The compound facilitates better sweep efficiency through viscous plug flows created by polymer solutions injected alongside the surfactant .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, tetradecyl-, sodium salt primarily involves its surfactant properties. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In medical applications, such as sclerotherapy, it acts as an irritant to endothelial cells, causing inflammation and subsequent fibrosis, leading to the obliteration of veins.

Comparison with Similar Compounds

Market and Industrial Trends

The global market for sodium benzenesulfonate derivatives is driven by the textile, chemical, and agricultural sectors. Sodium tetradecylbenzenesulfonate dominates niche industrial applications, while C₁₂ ABS remains prevalent in detergents. Emerging trends favor sustainable production methods and high-purity grades .

Biological Activity

Benzenesulfonic acid, tetradecyl-, sodium salt (CAS Number: 28348-61-0) is an organosulfur compound characterized by its long tetradecyl chain attached to a benzene ring with a sulfonic acid group neutralized by sodium. This compound exhibits significant biological activity primarily due to its surfactant properties, which allow it to interact with lipid membranes, disrupt cellular integrity, and enhance solubility in various biological contexts.

Chemical Structure

- Molecular Formula : C20H33NaO3S

- Molecular Weight : 358.55 g/mol

The structure of this compound features a hydrophobic tetradecyl group that enhances its surfactant capabilities, making it effective in reducing surface tension and facilitating interactions with biological membranes.

The primary mechanism of action involves the reduction of surface tension, which allows the compound to integrate into lipid bilayers. This integration disrupts membrane integrity, leading to cell lysis. This property is particularly beneficial in applications involving cell lysis buffers and protein extraction protocols in biological research.

Applications in Research and Medicine

- Cell Lysis and Protein Extraction : Its surfactant properties make it suitable for use in cell lysis buffers, aiding in the extraction of proteins from cellular environments.

- Drug Delivery Systems : Investigated for potential applications in drug delivery due to its ability to encapsulate hydrophilic drugs through hydrophobic ion pairing mechanisms .

- Emulsifying Agent : Used in pharmaceutical formulations to stabilize emulsions, enhancing bioavailability and therapeutic efficacy.

Study on Sclerotherapy

A clinical study evaluated the efficacy of sodium tetradecyl sulfate (STS), a related compound, in treating venous malformations through foam sclerotherapy. The study found that STS was effective with a low complication rate, highlighting its utility as a sclerosant in medical applications. Complete resolution was observed in 40% of patients treated with STS compared to 53% with bleomycin, indicating comparable efficacy .

Encapsulation Studies

Research has shown that benzenesulfonic acid derivatives can enhance the encapsulation efficiency of charged hydrophilic molecules. For instance, studies indicated that these compounds could effectively encapsulate small peptides and drugs, improving their solubility and stability in biological systems .

Comparison with Similar Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Benzenesulfonic Acid | Parent Compound | Lacks long alkyl chain; lower surfactant activity |

| p-Toluenesulfonic Acid | Aromatic Sulfonic Acid | Shorter alkyl chain; less effective in membrane disruption |

| Sodium Tetradecyl Sulfate | Related Compound | Used primarily as a sclerosant; similar surfactant properties |

This compound stands out due to its long alkyl chain which imparts superior surfactant properties compared to other aromatic sulfonic acids.

Q & A

Q. What are the established synthesis methods for benzenesulfonic acid, tetradecyl-, sodium salt, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonation of tetradecylbenzene with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt . Key parameters include temperature control (80–120°C), molar ratios (e.g., 1:1.2 benzene derivative to sulfuric acid), and reaction time (4–8 hours). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted alkylbenzene and sulfonic acid byproducts. Variations in alkyl chain length (e.g., dodecyl vs. tetradecyl) may require adjusted sulfonation times to optimize yield .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm alkyl chain integrity and sulfonate group placement. Aromatic protons appear at δ 7.2–8.1 ppm, while tetradecyl chain protons resonate at δ 0.8–1.5 ppm .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z ~450 for C20H41NaO3S) and detects impurities .

- Electron Paramagnetic Resonance (EPR): Useful for studying radical interactions if the compound is functionalized as a spin trap (e.g., nitroso derivatives) .

Advanced Research Questions

Q. How does the tetradecyl chain influence surfactant behavior in biological membranes, and what methodologies can quantify these interactions?

The tetradecyl chain enhances hydrophobicity, promoting integration into lipid bilayers. Researchers use:

- Langmuir-Blodgett Troughs: To measure surface pressure-area isotherms and assess monolayer penetration .

- Fluorescence Anisotropy: Tags like diphenylhexatriene (DPH) quantify membrane fluidity changes upon surfactant incorporation .

- Cryo-Electron Microscopy: Visualizes structural disruptions in model membranes (e.g., liposomes) .

Q. What experimental designs are recommended to resolve contradictions in reported environmental toxicity data?

Discrepancies often arise from variations in test organisms, exposure durations, or analytical methods. A robust approach includes:

- Standardized OECD Guidelines: Use Daphnia magna (48-hour EC50) and algal growth inhibition tests (72-hour) under controlled pH/temperature .

- High-Performance Liquid Chromatography (HPLC): Quantify environmental persistence by measuring degradation half-life in aqueous matrices .

- Comparative Studies: Test homologs (e.g., dodecyl vs. tetradecyl) to isolate chain-length effects on toxicity .

Q. How can researchers design experiments to probe structure-property relationships in sulfonate-based surfactants?

- Critical Micelle Concentration (CMC) Determination: Conduct conductivity or surface tension titrations to correlate alkyl chain length with self-assembly efficiency .

- Small-Angle X-ray Scattering (SAXS): Resolve micellar morphology (e.g., spherical vs. cylindrical) in aqueous solutions .

- Molecular Dynamics Simulations: Model surfactant-lipid interactions to predict membrane-disruptive potential .

Q. What advanced methodologies are employed to study the compound’s role in catalytic or materials science applications?

- Electrochemical Impedance Spectroscopy (EIS): Evaluate ion-exchange capacity in sulfonated polymer membranes (e.g., fuel cell applications) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C) for high-temperature applications .

- X-ray Photoelectron Spectroscopy (XPS): Characterize surface composition in composite materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.